1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form a Schiff base.
Introduction of the Trifluoromethoxy Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Group:
Cyclization to Form the Pyrrolidine Ring: This involves the cyclization of the intermediate compounds to form the pyrrolidine ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for drug development.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools.
Industry
Materials Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Use as a precursor in the manufacture of other chemicals.
Wirkmechanismus
The mechanism of action of “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[((BENZYLAMINO){[4-METHOXYPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
- 3-[((BENZYLAMINO){[4-FLUOROPHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE
Uniqueness
The presence of the trifluoromethoxy group in “3-[((BENZYLAMINO){[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}METHYL)SULFANYL]-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack this functional group.
Eigenschaften
Molekularformel |
C26H22F3N3O4S |
---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-benzyl-N-[4-(trifluoromethoxy)phenyl]carbamimidothioate |
InChI |
InChI=1S/C26H22F3N3O4S/c1-35-21-10-6-5-9-20(21)32-23(33)15-22(24(32)34)37-25(30-16-17-7-3-2-4-8-17)31-18-11-13-19(14-12-18)36-26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,31) |
InChI-Schlüssel |
IYWNCVROLBTBMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NCC3=CC=CC=C3)NC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.